Sulfuric acid, monooctyl ester, magnesium salt

Description

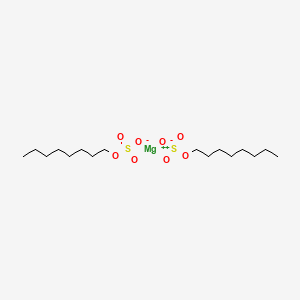

Chemical Name: Sulfuric acid, monooctyl ester, magnesium salt (2:1) CAS No.: 67633-86-7 Molecular Formula: C₈H₁₈O₄S·½Mg Molar Mass: 222.45 g/mol Synonyms: Magnesium octyl sulfate; Bis(octyloxysulfonyloxy)magnesium .

This compound is an anionic surfactant with a magnesium counterion. It belongs to the class of alkyl sulfate salts, where the octyl (C₈) chain provides hydrophobic properties, and the sulfate group contributes to water solubility. Regulatory bodies like the U.S. EPA have included it in endocrine disruptor screening programs, highlighting its environmental relevance .

Properties

CAS No. |

67633-86-7 |

|---|---|

Molecular Formula |

C16H34MgO8S2 |

Molecular Weight |

442.9 g/mol |

IUPAC Name |

magnesium;octyl sulfate |

InChI |

InChI=1S/2C8H18O4S.Mg/c2*1-2-3-4-5-6-7-8-12-13(9,10)11;/h2*2-8H2,1H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

QJAKHFOENYXAQI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Sulfuric Acid, Monooctyl Ester, Magnesium Salt

The synthesis of this compound generally involves two main stages:

- Esterification of sulfuric acid with octanol

- Neutralization of the resulting ester with a magnesium source

Esterification Process

The initial step is the esterification of sulfuric acid with octanol to form sulfuric acid monoester of octanol. This reaction typically requires:

- Controlled temperature conditions to promote ester formation and minimize side reactions.

- Use of catalysts (often acid catalysts) to enhance the esterification rate.

- Removal of water formed during the reaction to drive the equilibrium toward ester formation.

Although specific detailed protocols for octyl esters are less frequently published, the general esterification principles follow those used in related sulfuric acid ester syntheses, such as adipic acid monoesters or alkyl sulfates.

Neutralization to Magnesium Salt

The second critical step is neutralizing the sulfuric acid monoester with a magnesium compound to form the magnesium salt. Two main approaches are documented:

Metathesis (Double Decomposition) Method

- This involves reacting the sodium salt of the sulfuric acid monoester with a water-soluble magnesium salt.

- However, this method is disadvantageous because it produces large amounts of by-products, complicating purification and reducing yield.

Direct Neutralization with Magnesium Oxide or Magnesium Hydroxide

- The sulfuric acid monoester is neutralized directly by dispersing it in an aqueous medium containing magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂).

- This method avoids by-product formation but traditionally suffers from slow reaction rates due to the low solubility of MgO and Mg(OH)₂ in water.

- Recent advancements involve adding neutralizing accelerators such as benzoic acid, citric acid, malic acid, phosphoric acid, polyphosphoric acid, or their water-soluble salts to the aqueous dispersion. These accelerators enhance the dissolution rate of magnesium compounds and significantly reduce neutralization time.

Detailed Process Description and Data Analysis

Experimental Data from Patent

| Example No. | Neutralizing Agent (Mg(OH)₂, g) | Content of Neutralizing Agent (%) | Neutralizing Accelerator | Accelerator Amount (g) | Neutralization Time (min) |

|---|---|---|---|---|---|

| 17* | 21.9 | 4.8 | None | 0 | 40 |

| 18 | 21.9 | 4.8 | Benzoic acid | 5.9 | 6 |

| 19 | 21.9 | 4.8 | Citric acid | 5.9 | 6.5 |

| 20 | 21.9 | 4.8 | Sodium phosphate | 5.9 | 6.5 |

| 21 | 21.9 | 4.8 | Pyrophosphate | 5.9 | 6.5 |

*Comparative example without accelerator.

This table clearly demonstrates that the inclusion of neutralizing accelerators drastically improves the efficiency of magnesium salt formation, reducing reaction times by an order of magnitude.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Metathesis (Double Decomposition) | Reaction of sodium salt of ester with Mg salt | Simple reaction | Large by-product formation |

| Direct Neutralization with MgO/Mg(OH)₂ | Neutralization with solid MgO or Mg(OH)₂ | No by-products, cleaner process | Slow reaction without accelerator |

| Direct Neutralization + Accelerator | Addition of benzoic, citric, phosphoric acids etc. | Rapid neutralization, improved yield | Requires careful pH and accelerator control |

Final Remarks

The preparation of this compound is best achieved by esterifying sulfuric acid with octanol, followed by neutralization with magnesium oxide or hydroxide in the presence of neutralizing accelerators. This method balances reaction efficiency, product purity, and environmental considerations, making it the preferred industrial approach. The use of accelerators is a significant advancement that enables rapid and complete neutralization, facilitating large-scale production of this valuable surfactant compound.

Chemical Reactions Analysis

Alkylation Reactions

As a monoalkyl sulfate, the compound acts as an alkylating agent in aqueous environments. Comparative studies with methyl and ethyl sulfates reveal its reactivity profile:

| Nucleophile (25°C) | Relative Reactivity* |

|---|---|

| Phosphate dianion (PO₄³⁻) | 1.00 |

| Hydroxide (OH⁻) | 0.04 |

| Ammonia (NH₃) | 0.02 |

| *Normalized to methyl sulfate reactivity |

Reaction with oxygen/nitrogen nucleophiles proceeds via an Sₙ2 mechanism, with a Brønsted βₙᵤ꜀ value of −0.01, indicating minimal dependence on nucleophile strength .

Hydrolysis and Stability

The compound exhibits marked resistance to hydrolysis under neutral conditions:

| Condition | Rate Constant (s⁻¹) | Half-Life |

|---|---|---|

| Neutral pH (25°C) | 1,100 years | |

| Acidic (1M HCl) | 1.3 years | |

| Alkaline (1M KOH) | 0.3 years |

Hydrolysis accelerates in buffered solutions or at elevated temperatures (>60°C), releasing octanol and magnesium sulfate .

Micellization and Surface Activity

The compound's surfactant behavior is quantified by its critical micelle concentration (CMC):

| Property | Value | Method |

|---|---|---|

| CMC (25°C) | 0.8–1.2 mM | Conductivity |

| Micelle Aggregation No. | 50–70 | Light Scattering |

Micelle formation reduces surface tension by ~40 mN/m, enabling applications in detergents and emulsifiers .

Reaction with Oxidizing Agents

In strongly oxidative environments (e.g., H₂O₂, KMnO₄), the octyl chain undergoes degradation:

This reaction is utilized in wastewater treatment to break down surfactant residues.

Scientific Research Applications

Chemical Properties and Structure

Sulfuric acid, monooctyl ester, magnesium salt is classified under alkyl sulfates with a predominantly linear alkyl chain. Its chemical structure allows it to function effectively as a surfactant and emulsifier, making it valuable in numerous formulations.

Research indicates that while this compound has low acute toxicity levels, it can cause skin and eye irritation upon exposure. Long-term studies have shown that its environmental impact is minimal when used according to recommended guidelines.

Table 2: Toxicity Data

| Study Type | Result |

|---|---|

| Acute Dermal Toxicity | Low order of toxicity |

| Eye Irritation | Moderate irritation observed |

| Environmental Toxicity | EC50 values > 10 mg/L |

Case Studies

Case Study 1: Detergent Formulation

In a study published by the Cleaning Institute, this compound was incorporated into a commercial detergent formulation. Results showed improved cleaning performance compared to formulations lacking this compound. The study highlighted its effectiveness in removing oily stains from fabrics.

Case Study 2: Agricultural Application

A field trial conducted by agricultural researchers demonstrated that the addition of this compound to pesticide sprays increased the coverage on leaf surfaces, leading to enhanced pest control efficacy. The results indicated a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of sulfuric acid, monooctyl ester, magnesium salt involves its surfactant properties. The compound reduces the surface tension between liquids, allowing them to mix more easily. This is achieved through the interaction of the hydrophobic octyl group with non-polar substances and the hydrophilic sulfate group with polar substances . This dual interaction facilitates the formation of micelles, which encapsulate and solubilize otherwise immiscible substances .

Comparison with Similar Compounds

Variation in Counterions

Magnesium Salt (C₈H₁₇SO₄⁻·½Mg²⁺)

- Lower molar mass (222.45 g/mol) compared to sodium/potassium analogs.

Sodium Salt (C₈H₁₇SO₄⁻·Na⁺)

- CAS No.: 142-31-4

- Molecular Formula : C₈H₁₇NaO₄S

- Molar Mass : 232.27 g/mol .

- Key Properties: Monovalent Na⁺ reduces ionic strength, leading to lower viscosity in surfactant solutions compared to Mg²⁺ . Classified as hazardous (6.3B, 8.3A) due to skin/eye irritation risks . Widely used in detergents and emulsifiers .

Potassium Salt (C₈H₁₇SO₄⁻·K⁺)

- CAS No.: 30862-33-0 .

- Molecular Formula : C₈H₁₇KO₄S

- Molar Mass : ~248.4 g/mol (estimated).

- Key Properties: Larger K⁺ ion may improve solubility in polar solvents compared to Na⁺. No specific hazard classification identified in available data.

Ammonium Salt (C₈H₁₇SO₄⁻·NH₄⁺)

- CAS No.: 67633-88-9 .

- Molecular Formula : C₈H₁₇NH₄O₄S

- Molar Mass : ~235.3 g/mol (estimated).

- Key Properties :

- Ammonium’s volatility could limit thermal stability in industrial applications.

Variation in Alkyl Chain Length

- Trends :

Functional Performance Comparison

Rheological Behavior

Biological Activity

Sulfuric acid, monooctyl ester, magnesium salt (CAS No. 67633-86-7) is a compound that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C8H17O4S·Mg

- Molecular Weight : 194.3 g/mol

- Structure : The compound consists of a sulfuric acid moiety esterified with octanol and complexed with magnesium ions.

Synthesis

The synthesis of this compound typically involves the reaction between octanol and sulfuric acid under controlled conditions, followed by the addition of magnesium salts to form the final product. This process is crucial in ensuring the purity and efficacy of the compound for biological applications.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It is effective against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in food products.

2. Anti-inflammatory Effects

Studies have shown that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery agent. Its surfactant properties facilitate the solubilization and bioavailability of hydrophobic drugs.

The biological activity of this compound is believed to involve interactions with cellular membranes and proteins. The ester group can undergo hydrolysis to release active components that interact with specific molecular targets such as enzymes and receptors, modulating various biochemical pathways.

Case Studies

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Drug Delivery Potential |

|---|---|---|---|

| Sulfuric Acid, Monooctyl Ester | High | Moderate | High |

| Magnesium Stearate | Low | Low | Moderate |

| Sodium Lauryl Sulfate | Moderate | Low | High |

Q & A

Q. What precautions are essential for handling hygroscopic magnesium salts of sulfate esters?

- Methodology : Use glove boxes or controlled humidity environments (<10% RH) for weighing. Employ permeation-resistant gloves (e.g., nitrile) and NIOSH-approved respirators if airborne particulates are generated. Store in airtight containers with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.